molecular formula C20H21ClN6O2 B2510802 N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898607-23-3

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2510802
CAS No.: 898607-23-3
M. Wt: 412.88
InChI Key: WYNHXOFZRXMQKW-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine: is a complex organic compound belonging to the triazine family. This compound is characterized by the presence of a triazine ring substituted with various functional groups, including chlorophenyl, methoxyphenyl, and morpholinyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. The initial step often includes the formation of the triazine ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl, methoxyphenyl, and morpholinyl groups through substitution reactions. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted aromatic compounds, and morpholine. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions: N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of phenyl derivatives.

    Substitution: The triazine ring can undergo substitution reactions, where the existing substituents are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the methoxy and morpholinyl groups, while reduction may produce phenyl derivatives.

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound lacks the morpholinyl group, which may result in different chemical and biological properties.

    N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine: The substitution of the morpholinyl group with a piperidinyl group can lead to variations in reactivity and biological activity.

    N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-4-yl)-1,3,5-triazine-2,4-diamine: The presence of a pyrrolidinyl group instead of a morpholinyl group may affect the compound’s stability and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-28-17-8-6-16(7-9-17)23-19-24-18(22-15-4-2-14(21)3-5-15)25-20(26-19)27-10-12-29-13-11-27/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNHXOFZRXMQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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